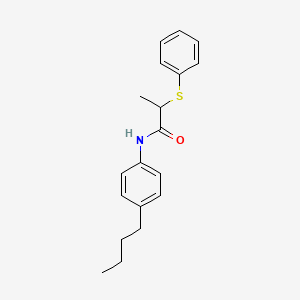

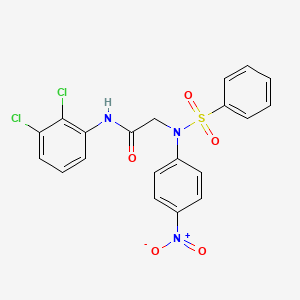

![molecular formula C17H19ClN2O4S B4132157 1-[(4-chlorophenyl)sulfonyl]-N-(2-furylmethyl)-3-piperidinecarboxamide](/img/structure/B4132157.png)

1-[(4-chlorophenyl)sulfonyl]-N-(2-furylmethyl)-3-piperidinecarboxamide

Vue d'ensemble

Description

1-[(4-chlorophenyl)sulfonyl]-N-(2-furylmethyl)-3-piperidinecarboxamide, also known as CP-690,550, is a chemical compound that has been extensively studied for its potential therapeutic applications. It belongs to a class of drugs known as Janus kinase (JAK) inhibitors, which work by blocking the activity of JAK enzymes that are involved in the signaling pathways of immune cells.

Applications De Recherche Scientifique

Protein Kinase C (PKC) Inhibition

The compound has been identified as a potential inhibitor of Protein Kinase C (PKC), a family of enzymes that are involved in controlling the function of other proteins through the phosphorylation of hydroxyl groups of serine and threonine amino acid residues . PKC inhibitors have therapeutic applications in the treatment of cancer, as PKC is known to be involved in the proliferation of malignant cells.

Thrombolytic Therapy

Another application is in thrombolytic therapy, where the compound could potentially be used to develop treatments for thrombosis . Thrombolytic agents are used to dissolve dangerous clots in blood vessels, improve blood flow, and prevent damage to tissues and organs.

Cell Cycle and Signal Transduction

CBKinase1_007454 may play a role in the regulation of the cell cycle and signal transduction pathways . By influencing casein kinase 1 isoforms, it could affect key regulatory molecules involved in these critical cellular processes.

Plant Immunity and Disease Resistance

In the field of plant biology, the compound could be used to modulate plant immune responses. It has been shown that similar kinase modulators can enhance resistance to pathogens like powdery mildew in Arabidopsis .

Ethylene Signaling and Plant Growth

The compound may also have applications in ethylene signaling, which is crucial for plant growth and response to environmental stress . Modulating this pathway could lead to developments in agriculture, such as increased crop yield and stress tolerance.

Neuroprotective Agent

Finally, CBKinase1_007454 could be investigated as a neuroprotective agent. Kinase inhibitors are being studied for their potential to protect nerve cells from damage or degeneration, which is relevant in diseases such as Alzheimer’s and Parkinson’s .

Mécanisme D'action

Target of Action

The primary target of CBKinase1_007454, also known as 1-[(4-chlorophenyl)sulfonyl]-N-(2-furylmethyl)-3-piperidinecarboxamide, HMS2423E10, Oprea1_187737, CBKinase1_019854, and Oprea1_144395, is Bruton’s tyrosine kinase (BTK) . BTK plays a crucial role in oncogenic signaling that is critical for the proliferation and survival of leukemic cells in many B cell malignancies . It is essential for both B cell development and the function of mature B cells .

Mode of Action

The compound interacts with its target, BTK, by inhibiting its kinase activity . This inhibition disrupts the signal transduction pathway downstream of the B cell antigen receptor (BCR), thereby affecting the survival and proliferation of B cells . The compound’s action on BTK also has molecular effects beyond its classic role in BCR signaling .

Biochemical Pathways

The compound affects the BCR signaling pathway, which is central to cellular survival, proliferation, and retention in supportive lymphoid niches . By inhibiting BTK, the compound disrupts this pathway and its downstream effects, which include the regulation of various cellular processes such as cell cycle progression, apoptosis, and autophagy .

Result of Action

The result of the compound’s action is the inhibition of B cell proliferation and survival, which is particularly relevant in the context of B cell malignancies . By disrupting BCR signaling, the compound can potentially halt the progression of these malignancies .

Propriétés

IUPAC Name |

1-(4-chlorophenyl)sulfonyl-N-(furan-2-ylmethyl)piperidine-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19ClN2O4S/c18-14-5-7-16(8-6-14)25(22,23)20-9-1-3-13(12-20)17(21)19-11-15-4-2-10-24-15/h2,4-8,10,13H,1,3,9,11-12H2,(H,19,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BVPGOXBDAZGAKJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CN(C1)S(=O)(=O)C2=CC=C(C=C2)Cl)C(=O)NCC3=CC=CO3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19ClN2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

382.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

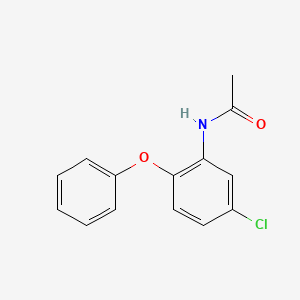

![ethyl 5-methyl-4-phenyl-2-({[4-(tetrahydro-2-furanylcarbonyl)-1-piperazinyl]carbonothioyl}amino)-3-thiophenecarboxylate](/img/structure/B4132080.png)

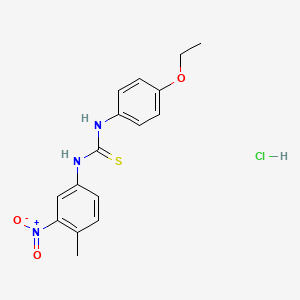

![N-(3-fluorophenyl)-N'-[4-(1-piperidinylmethyl)phenyl]thiourea hydrochloride](/img/structure/B4132087.png)

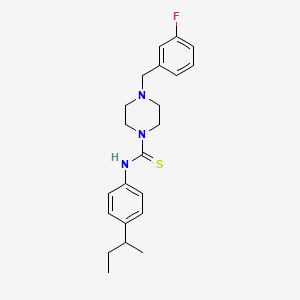

![N~4~-(3,4-dichlorophenyl)-N~2~-[2-(dimethylamino)ethyl]asparagine](/img/structure/B4132108.png)

![1-(3,4-dimethoxybenzyl)-3-hydroxy-3-[2-oxo-2-(2-thienyl)ethyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B4132111.png)

![3-[(4-bromophenyl)amino]-1-(2-thienyl)-2-propen-1-one](/img/structure/B4132115.png)

![2-[3-(3,4-dihydroxyphenyl)propanoyl]-N-(4-nitrophenyl)hydrazinecarbothioamide](/img/structure/B4132123.png)

![ethyl 5-benzyl-2-({[4-(2-furoyl)-1-piperazinyl]carbonothioyl}amino)-3-thiophenecarboxylate](/img/structure/B4132143.png)

![methyl [(6-{[4-(isobutylamino)-6-(4-morpholinyl)-1,3,5-triazin-2-yl]oxy}-3-pyridazinyl)oxy]acetate](/img/structure/B4132150.png)

![methyl 4-{[N-[(3,4-dimethoxyphenyl)sulfonyl]-N-(4-ethoxyphenyl)glycyl]amino}benzoate](/img/structure/B4132173.png)